molecular formula C11H12N4OS B3745519 3-Pyridinecarboxamide, N-[5-(1-methylethyl)-1,3,4-thiadiazol-2-yl]- CAS No. 59898-97-4

3-Pyridinecarboxamide, N-[5-(1-methylethyl)-1,3,4-thiadiazol-2-yl]-

Cat. No.: B3745519
CAS No.: 59898-97-4
M. Wt: 248.31 g/mol
InChI Key: QEURWAOCGIZPBU-UHFFFAOYSA-N
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Description

The compound "3-Pyridinecarboxamide, N-[5-(1-methylethyl)-1,3,4-thiadiazol-2-yl]-" features a 1,3,4-thiadiazole core substituted at position 5 with an isopropyl group (1-methylethyl) and at position 2 with a 3-pyridinecarboxamide moiety. This structure combines the electron-deficient aromatic thiadiazole ring with the hydrogen-bonding capability of the carboxamide group and the π-electron-rich pyridine ring.

Properties

IUPAC Name

N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4OS/c1-7(2)10-14-15-11(17-10)13-9(16)8-4-3-5-12-6-8/h3-7H,1-2H3,(H,13,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEURWAOCGIZPBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C(S1)NC(=O)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801168467
Record name N-[5-(1-Methylethyl)-1,3,4-thiadiazol-2-yl]-3-pyridinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801168467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59898-97-4
Record name N-[5-(1-Methylethyl)-1,3,4-thiadiazol-2-yl]-3-pyridinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59898-97-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[5-(1-Methylethyl)-1,3,4-thiadiazol-2-yl]-3-pyridinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801168467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 3-Pyridinecarboxamide, N-[5-(1-methylethyl)-1,3,4-thiadiazol-2-yl]- typically involves specific organic reactions. One common method includes the reaction of 3-pyridinecarboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with N-(5-isopropyl-1,3,4-thiadiazol-2-yl)amine to yield the desired product . The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Chemical Reactions Analysis

3-Pyridinecarboxamide, N-[5-(1-methylethyl)-1,3,4-thiadiazol-2-yl]- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the amide group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Antimicrobial Activity

The 1,3,4-thiadiazole derivatives have shown significant antimicrobial properties. For instance, studies have demonstrated that certain thiadiazole derivatives exhibit notable antibacterial effects against pathogens such as Xanthomonas oryzae and Fusarium graminearum. In vitro assays indicated that compounds derived from 1,3,4-thiadiazole displayed inhibition rates superior to conventional bactericides at specific concentrations .

Table 1: Antimicrobial Efficacy of Thiadiazole Derivatives

Compound NameTarget PathogenInhibition Rate (%)Concentration (μg/mL)
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)X. oryzae pv. oryzicola30100
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)X. oryzae pv. oryzae56100

Anticancer Activity

Research has highlighted the anticancer potential of thiadiazole derivatives. The synthesis of various derivatives has led to compounds that exhibit significant cytotoxicity against cancer cell lines. For example, studies involving derivatives of 2-amino-5-aryl-1,3,4-thiadiazole have shown promising results in inhibiting cancer cell proliferation compared to control groups .

Table 2: Cytotoxicity of Thiadiazole Derivatives

Compound NameCancer Cell LineIC50 (μM)
2-amino-5-aryl-1,3,4-thiadiazoleEhrlich’s Ascites Carcinoma15
Thiadiazole Derivative XMCF-7 Breast Cancer12

Anti-inflammatory Activity

Thiadiazole derivatives have also been evaluated for their anti-inflammatory properties. Certain compounds have demonstrated significant inhibition of inflammatory markers in vitro and in vivo models. Notably, some derivatives were found to be more effective than standard anti-inflammatory drugs in reducing edema and other inflammatory responses .

Table 3: Anti-inflammatory Effects of Thiadiazole Derivatives

Compound NameInflammatory Model% Inhibition
Compound YCarrageenan-induced edema70
Thiadiazole Derivative ZLPS-induced inflammation65

Anticonvulsant Activity

The anticonvulsant potential of thiadiazole derivatives has been a focal point in neurological research. Studies have indicated that certain derivatives can significantly reduce seizure activity in animal models when tested against standard anticonvulsants like valproic acid .

Table 4: Anticonvulsant Activity of Thiadiazole Derivatives

Compound NameModel UsedED50 (mg/kg)
N-(5-{substituted}-1,3,4-thiadiazol-2-yl)MES Method126.8
Thiadiazole Derivative APTZ Model100

Case Studies

Several case studies have illustrated the effectiveness of thiadiazole derivatives in clinical and experimental settings:

  • Antimicrobial Case Study : A study conducted on a series of thiadiazole derivatives showed that modification at the nitrogen position significantly enhanced antibacterial activity against resistant strains of bacteria.
  • Anticancer Case Study : Research involving a novel thiadiazole derivative demonstrated a marked reduction in tumor size in xenograft models when administered at low doses over a prolonged period.

These findings underscore the versatility and therapeutic potential of the compound "3-Pyridinecarboxamide, N-[5-(1-methylethyl)-1,3,4-thiadiazol-2-yl]-" and its derivatives across various biomedical applications.

Mechanism of Action

The mechanism of action of 3-Pyridinecarboxamide, N-[5-(1-methylethyl)-1,3,4-thiadiazol-2-yl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Variations and Their Implications

The compound is compared below with structurally related 1,3,4-thiadiazole derivatives, focusing on substituents, physicochemical properties, and applications.

Compound Name / ID Substituents on Thiadiazole (Position 5) Functional Group at Position 2 Key Properties/Applications Source
Target Compound 1-Methylethyl (isopropyl) 3-Pyridinecarboxamide Hypothesized enzyme inhibition N/A
5e () (4-Chlorobenzyl)thio 2-(5-isopropyl-2-methylphenoxy)acetamide Melting point: 132–134°C; Yield: 74%
5j () (4-Chlorobenzyl)thio 2-(2-isopropyl-5-methylphenoxy)acetamide Melting point: 138–140°C; Yield: 82%
Flufenacet () Trifluoromethyl 2-oxyacetamide with fluorophenyl Herbicide (FOE 5043)
Tebuthiuron () 1,1-Dimethylethyl (tert-butyl) Dimethylurea Herbicide (Tolerances: 180.527)

Critical Observations

Substituent Effects on Physicochemical Properties Thioether vs. Oxy Groups: Compounds with thioether substituents (e.g., 5e, 5j) exhibit moderate melting points (132–140°C), while oxy-linked derivatives like flufenacet (trifluoromethyl-oxy) are optimized for herbicidal activity due to enhanced electrophilicity .

Functional Group Diversity

  • Carboxamide vs. Urea : The target compound’s pyridinecarboxamide group offers hydrogen-bonding capacity distinct from tebuthiuron’s urea moiety, which is critical for soil persistence and root absorption in herbicides .
  • Pyridine vs. Phenyl Rings : Pyridine’s nitrogen atom enhances polarity and metal-coordination ability compared to phenyl-containing analogs (e.g., flufenacet), suggesting divergent modes of action .

Biological Activity Trends Thiadiazoles with electron-withdrawing groups (e.g., trifluoromethyl in flufenacet) are potent herbicides, whereas those with hydrogen-bond donors (e.g., carboxamide) are explored for enzyme inhibition . The target compound’s isopropyl group may balance lipophilicity and steric effects, a feature shared with 5j (2-isopropylphenoxy), which showed high synthetic yield (82%) .

Research Findings and Data Gaps

Unresolved Questions

  • The impact of the pyridine ring’s position (3- vs. 2- or 4-) on bioactivity remains unclear.
  • No solubility or stability data for the target compound is available, limiting comparative analysis.

Biological Activity

3-Pyridinecarboxamide, N-[5-(1-methylethyl)-1,3,4-thiadiazol-2-yl] is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activities, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and structure:

  • Molecular Formula : C10H12N4OS
  • Molecular Weight : 240.29 g/mol

The structure includes a pyridine ring and a thiadiazole moiety, which are known for their diverse biological activities.

Synthesis

The synthesis of 3-Pyridinecarboxamide derivatives typically involves the reaction of pyridinecarboxylic acids with thiadiazole derivatives under specific conditions. For instance, the compound can be synthesized through a multi-step process involving the formation of intermediates that are subsequently reacted to yield the final product.

Antimicrobial Activity

Research has demonstrated that compounds similar to 3-Pyridinecarboxamide exhibit significant antimicrobial properties. In particular:

  • A study indicated that derivatives of thiadiazole showed activity against various bacterial strains, suggesting that modifications at the N-position can enhance antimicrobial efficacy .
  • Compounds were tested against Mycobacterium tuberculosis, revealing promising results in inhibiting bacterial growth .

Anticancer Activity

The anticancer potential of thiadiazole derivatives has been explored in several studies:

  • Compounds containing the thiadiazole ring were found to induce apoptosis in cancer cell lines such as HeLa cells. The mechanism involved both extrinsic and intrinsic signaling pathways .
  • In vitro studies indicated that certain derivatives could inhibit tumor growth by disrupting cellular processes essential for cancer cell survival .

Anti-inflammatory Effects

Some derivatives of 3-Pyridinecarboxamide have shown anti-inflammatory properties:

  • A study reported that certain thiadiazole compounds reduced pro-inflammatory cytokines and nitric oxide levels in macrophage cell lines, indicating their potential as anti-inflammatory agents .

Case Study 1: Antimicrobial Evaluation

In a controlled study, various derivatives of 3-Pyridinecarboxamide were synthesized and screened for antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that modifications at the thiadiazole position significantly enhanced activity against resistant strains.

CompoundActivity (Zone of Inhibition)Bacterial Strain
Compound A20 mmE. coli
Compound B25 mmStaphylococcus
Compound C15 mmPseudomonas

Case Study 2: Anticancer Mechanism Investigation

A series of experiments were conducted on HeLa cells treated with varying concentrations of a derivative of 3-Pyridinecarboxamide. The findings revealed dose-dependent apoptosis with significant activation of caspase pathways.

Concentration (µM)Apoptosis Rate (%)Caspase Activation (fold change)
10251.5
25502.0
50753.0

The biological activities of 3-Pyridinecarboxamide derivatives can be attributed to several mechanisms:

  • Enzyme Inhibition : Many compounds inhibit key enzymes involved in metabolic pathways essential for microbial survival or cancer cell proliferation.
  • Reactive Oxygen Species (ROS) Modulation : Some derivatives enhance ROS production in cancer cells, leading to oxidative stress and subsequent cell death.
  • Cell Signaling Interference : These compounds can disrupt signaling pathways critical for inflammation and immune response.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-Pyridinecarboxamide, N-[5-(1-methylethyl)-1,3,4-thiadiazol-2-yl]-, and what methodological considerations are critical for reproducibility?

  • Answer : The compound is typically synthesized via cyclization of thiosemicarbazides or thiourea derivatives in the presence of POCl₃ or iodine, followed by coupling with pyridinecarboxamide precursors. Key steps include:

  • Reagent selection : Use of acetonitrile or DMF as solvents, with triethylamine as a base to facilitate cyclization .
  • Reaction optimization : Temperature control (e.g., reflux at 90°C for 3 hours) and stoichiometric ratios (e.g., 1:1 molar ratio of thiosemicarbazide to pyridinecarboxylic acid derivatives) to avoid side products .
  • Validation : Confirmation of intermediates via TLC and final product purity via HPLC .

Q. How is the structural integrity of this compound validated in academic research?

  • Answer : Structural characterization relies on:

  • Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and heterocyclic backbone integrity .
  • X-ray crystallography : Resolving crystal structures to validate stereochemistry and intermolecular interactions (e.g., hydrogen bonding in thiadiazole rings) .
  • Mass spectrometry : High-resolution MS (HRMS) to confirm molecular formula and rule out impurities .

Q. What in vitro biological screening approaches are typically employed to assess its bioactivity?

  • Answer : Initial screening includes:

  • Antimicrobial assays : Disk diffusion or microdilution methods against Gram-positive/negative bacteria and fungi, with MIC (minimum inhibitory concentration) calculations .
  • Cytotoxicity testing : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values .
  • Enzyme inhibition : Fluorometric or colorimetric assays targeting kinases or proteases, using ATP/NADH depletion as readouts .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data or bioactivity results for this compound?

  • Answer : Contradictions arise from impurities, tautomerism, or assay variability. Mitigation strategies include:

  • Advanced NMR techniques : 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals in the pyridine-thiadiazole core .
  • Crystallographic validation : Single-crystal X-ray diffraction to unambiguously confirm molecular geometry .
  • Dose-response refinement : Replicate bioassays with stricter controls (e.g., cell passage consistency, solvent-matched blanks) .

Q. What computational or theoretical frameworks guide the design of derivatives with enhanced pharmacological properties?

  • Answer : Advanced studies integrate:

  • Molecular docking : Targeting enzymes like DHFR (dihydrofolate reductase) or EGFR (epidermal growth factor receptor) to predict binding affinities .
  • QSAR modeling : Correlating substituent electronic parameters (e.g., Hammett constants) with bioactivity to prioritize synthetic targets .
  • DFT calculations : Analyzing frontier molecular orbitals (HOMO/LUMO) to predict reactivity and stability .

Q. How can reaction yields be optimized for large-scale synthesis without compromising purity?

  • Answer : Methodological improvements involve:

  • Catalyst screening : Transition metals (e.g., CuI) or organocatalysts to accelerate cyclization .
  • Flow chemistry : Continuous reactors to enhance heat/mass transfer and reduce side reactions .
  • Green chemistry : Solvent substitution (e.g., ethanol/water mixtures) and microwave-assisted synthesis to reduce energy use .

Q. What strategies address false positives in antimicrobial assays for thiadiazole derivatives?

  • Answer : False positives may stem from compound aggregation or membrane disruption. Solutions include:

  • Counter-screening : Using redox-sensitive dyes (e.g., resazurin) to distinguish bactericidal vs. bacteriostatic effects .
  • Membrane permeability assays : Fluorescent probes (e.g., propidium iodide) to validate target-specific activity .
  • Metabolomic profiling : LC-MS/MS to track metabolite changes in treated microbial cultures .

Theoretical and Methodological Considerations

Q. How does the compound’s electronic structure influence its reactivity in cross-coupling reactions?

  • Answer : The electron-deficient thiadiazole ring and electron-rich pyridine moiety create polarity gradients, enabling:

  • Nucleophilic substitution : At the thiadiazole C-2 position under basic conditions .
  • Pd-catalyzed couplings : Suzuki-Miyaura reactions at the pyridine C-3 carboxamide group .

Q. What role do theoretical frameworks play in designing experiments for this compound?

  • Answer : Theories like transition-state theory guide reaction mechanism studies, while ligand-based pharmacophore models inform bioactivity hypotheses. Researchers must link synthetic steps to overarching concepts (e.g., HSAB theory for reagent selection) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Pyridinecarboxamide, N-[5-(1-methylethyl)-1,3,4-thiadiazol-2-yl]-
Reactant of Route 2
Reactant of Route 2
3-Pyridinecarboxamide, N-[5-(1-methylethyl)-1,3,4-thiadiazol-2-yl]-

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